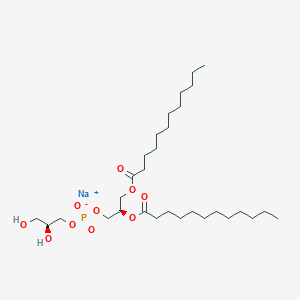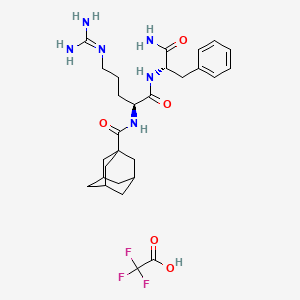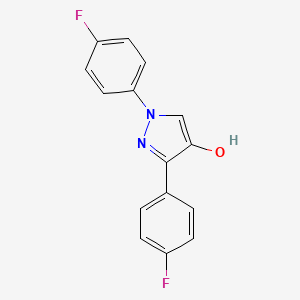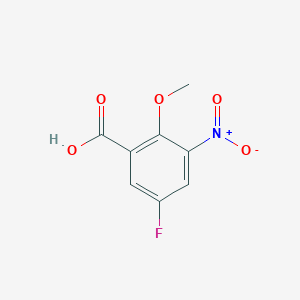
Sodium (R)-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate: is a complex organic compound that belongs to the class of phospholipids It is characterized by the presence of a phosphate group, two dodecanoyloxy groups, and a dihydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate typically involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with dodecanoic acid to form 2,3-bis(dodecanoyloxy)propyl glycerol.
Phosphorylation: The next step is the phosphorylation of the esterified glycerol using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Neutralization: The final step involves neutralizing the phosphorylated product with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the esterification and phosphorylation steps.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Quality control measures: to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of reduced phospholipid analogs.
Substitution: Formation of substituted phospholipids with varying functional groups.
科学研究应用
Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Plays a role in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying properties.
作用机制
The mechanism of action of Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate involves:
Interaction with cell membranes: The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
Molecular targets: It targets specific proteins and enzymes involved in lipid metabolism and signaling pathways.
Pathways involved: The compound influences pathways related to lipid synthesis, degradation, and transport.
相似化合物的比较
Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid with similar surfactant properties.
Sodium lauryl sulfate: A widely used surfactant with a simpler structure.
Phosphatidylcholine: A common phospholipid with similar biological functions.
Uniqueness
Structural complexity: Sodium ®-2,3-bis(dodecanoyloxy)propyl ((S)-2,3-dihydroxypropyl) phosphate has a more complex structure compared to similar compounds, which may confer unique properties.
Functional versatility: Its ability to undergo various chemical reactions and its diverse applications in different fields highlight its versatility.
属性
分子式 |
C30H58NaO10P |
|---|---|
分子量 |
632.7 g/mol |
IUPAC 名称 |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] [(2S)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27-,28+;/m0./s1 |
InChI 键 |
CIRSYGHBBDDURM-DUZWKJOOSA-M |
手性 SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)







![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)


